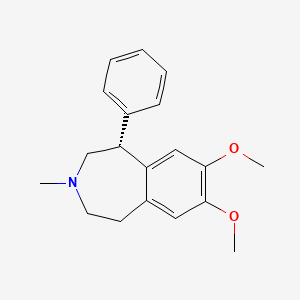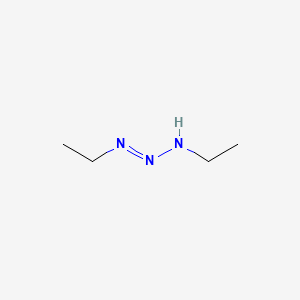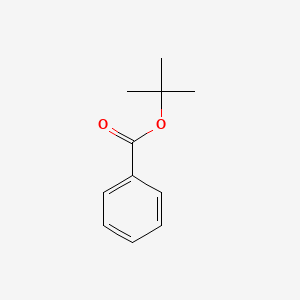
Benzoato de terc-butilo
Descripción general
Descripción
tert-Butyl benzoate: is an organic compound classified as a benzoate ester. It is formed by the formal condensation of benzoic acid with tert-butanol . The molecular formula of tert-Butyl benzoate is C11H14O2, and it has a molecular weight of 178.23 g/mol . This compound is commonly used in organic synthesis and has various applications in different fields.
Aplicaciones Científicas De Investigación
tert-Butyl benzoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis and as a protecting group for carboxylic acids.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is used in the synthesis of pharmaceutical compounds and as a solvent in drug formulation.
Industry: It is used as a plasticizer, fragrance ingredient, and in the production of polymers.
Mecanismo De Acción
Target of Action
Tert-Butyl benzoate is primarily used as a radical initiator in polymerization reactions . It is an ester of peroxybenzoic acid and is often used for the production of low-density polyethylene (LDPE) from ethylene, and for crosslinking, such as for unsaturated polyester resins .
Mode of Action
The compound interacts with its targets through oxidative coupling reactions . In these reactions, two nucleophiles are coupled together in the presence of an external oxidant . This type of reaction is efficient and minimizes waste production as only nucleophiles are used .
Biochemical Pathways
It is known that the compound is involved in the polymerization of ethylene to produce ldpe . It is also used in crosslinking reactions for unsaturated polyester resins .
Análisis Bioquímico
Biochemical Properties
tert-Butyl benzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with lactate dehydrogenase and myoglobin in the presence of tert-butyl alcohol . These interactions can affect the stability and activity of the proteins, often leading to denaturation. The compound’s propensity to accumulate near positively charged residues on peptide surfaces suggests a specific interaction pattern that can influence protein function.
Cellular Effects
tert-Butyl benzoate has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that tert-Butyl benzoate can enhance biofilm redox activity and extracellular electron transfer in bioelectrochemical systems with Klebsiella quasipneumoniae . This indicates that the compound can modulate cellular redox states and metabolic activities, potentially impacting cell viability and function.
Molecular Mechanism
The molecular mechanism of action of tert-Butyl benzoate involves several biochemical interactions. It can act as a radical initiator in polymerization reactions and for crosslinking in unsaturated polyester resins . Additionally, tert-Butyl benzoate can undergo electrophilic substitution reactions, where it influences the reactivity of the benzene ring through inductive and conjugative effects . These interactions can lead to changes in gene expression and enzyme activity, further affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl benzoate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that tert-Butyl benzoate can undergo oxidation reactions, leading to the formation of various degradation products . These degradation products can have different biochemical properties and effects on cells, highlighting the importance of considering temporal changes in experimental settings.
Dosage Effects in Animal Models
The effects of tert-Butyl benzoate vary with different dosages in animal models. For instance, studies on ethyl-4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino] benzoate have shown that different dosages can lead to varying levels of cytotoxicity, antioxidant activity, and gastroprotective effects in rats . At higher doses, tert-Butyl benzoate can exhibit toxic or adverse effects, emphasizing the need for careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
tert-Butyl benzoate is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 and flavin-dependent monooxygenase . These metabolic reactions can lead to the formation of various metabolites, which can further participate in biochemical processes. The compound’s involvement in metabolic pathways can influence metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of tert-Butyl benzoate within cells and tissues are influenced by factors such as blood flow, tissue binding, and membrane permeability . The compound can interact with transporters and binding proteins, affecting its localization and accumulation in specific tissues. Understanding these transport mechanisms is crucial for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of tert-Butyl benzoate can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical effects. For example, the nucleolar localization of certain proteins can be unrelated to their primary function, highlighting the complexity of subcellular targeting mechanisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: tert-Butyl benzoate can be synthesized through the esterification of benzoic acid with tert-butanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester . Another method involves the transesterification of methyl or ethyl benzoate with tert-butanol using a base catalyst such as sodium tert-butoxide .
Industrial Production Methods: In industrial settings, tert-Butyl benzoate is produced by the direct esterification of benzoic acid with tert-butanol. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl benzoate undergoes various chemical reactions, including:
Reduction: Reduction of tert-Butyl benzoate can yield tert-butyl alcohol and benzoic acid under specific conditions.
Substitution: tert-Butyl benzoate can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed:
Oxidation: Benzoic acid.
Reduction: tert-Butyl alcohol and benzoic acid.
Substitution: Various substituted benzoates depending on the nucleophile used.
Comparación Con Compuestos Similares
- Methyl benzoate
- Ethyl benzoate
- Isopropyl benzoate
- Benzyl benzoate
Each of these compounds has its own unique properties and applications, making them valuable in different contexts.
Propiedades
IUPAC Name |
tert-butyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2,3)13-10(12)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDRKKWPKKEMNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50228111 | |
| Record name | 1,1-Dimethylethyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50228111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774-65-2 | |
| Record name | tert-Butyl benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=774-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000774652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl benzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42534 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-Dimethylethyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50228111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dimethylethyl benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.152 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERT-BUTYL BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWY8SFF36W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tert-butyl benzoate?
A1: tert-Butyl benzoate has the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol.
Q2: Is there any spectroscopic data available for tert-butyl benzoate?
A2: Yes, several studies characterize tert-butyl benzoate using spectroscopic techniques. For example, 1H NMR and UV spectra were used to confirm its synthesis in one study []. Additionally, inelastic electron tunneling spectroscopy (IETS) helped identify its chemisorbed species on alumina surfaces [, ].
Q3: Are there any applications of tert-butyl benzoate related to its material properties?
A4: One study describes the use of tert-butyl benzoate in the preparation of a novel ceiling sheet material. Its inclusion, along with other components like glass-reinforced fiber and unsaturated polyester resin, aimed to enhance the material's strength, durability, and resistance to discoloration, corrosion, and oxidation [].
Q4: Does tert-butyl benzoate exhibit any catalytic properties?
A5: While tert-butyl benzoate itself might not be a catalyst, its formation and subsequent reactions are relevant in catalytic processes. For instance, one study explores a transition-metal-free alkoxycarbonylation of aryl halides where tert-butyl benzoate is generated as the desired product [].
Q5: Can you explain the mechanism of tert-butyl benzoate cleavage with NaH in DMF?
A6: Research suggests that this cleavage reaction proceeds through a BAC2 (bimolecular acyl cleavage) mechanism [, ]. Contrary to the previously proposed E2 elimination, it's suggested that adventitious NaOH, generated from NaH, facilitates the cleavage rather than DMF-derived NaNMe2.
Q6: Have there been any computational studies on tert-butyl benzoate?
A7: Yes, molecular dynamics simulations were employed to study the intramolecular energy transfer between carbazole groups in N-vinyl carbazole/vinyl tert-butyl-benzoate copolymers []. These simulations provided insights into the effect of copolymer composition on this energy transfer process.
Q7: How do structural modifications of tert-butyl benzoate affect its reactivity?
A8: A study investigating the synthesis of fluorinated quinoline analogs utilized tert-butyl benzoate as a starting material []. While specific SAR details weren't the primary focus, the research highlights how incorporating the tert-butyl benzoate moiety influences the final compounds' structure and, consequently, their antifungal activity.
Q8: Are there specific formulation strategies for tert-butyl benzoate?
A9: While the provided research doesn't delve into specific formulation strategies for tert-butyl benzoate, its application in a ceiling sheet material [] suggests its compatibility with various polymers and additives. This compatibility could be further explored for potential formulations in other applications.
Q9: What analytical methods are used to characterize tert-butyl benzoate?
A9: Various analytical techniques are employed to characterize tert-butyl benzoate, including:
- Spectroscopy: 1H NMR [], UV Spectroscopy [], and Inelastic Electron Tunneling Spectroscopy (IETS) [, ] are used for structural analysis and identification of reaction intermediates.
- Chromatography: Gas Chromatography (GC) [] and Capillary Gas Chromatography-Mass Spectrometry (GC-MS) [] are employed to analyze volatile oil compositions, potentially containing tert-butyl benzoate.
Q10: Are there any alternatives for cleaving tert-butyl esters besides NaH in DMF?
A11: Yes, research suggests powdered KOH in THF as a safer and simpler alternative to NaH in DMF for cleaving tert-butyl benzoates [, ]. This method reportedly achieves excellent yields (94-99%) at ambient temperature.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[acetyl-(3-acetyloxypyridine-2-carbonyl)amino]-3-acetyloxyphenyl]-1,3-benzoxazole-4-carboxylic acid](/img/structure/B1219493.png)

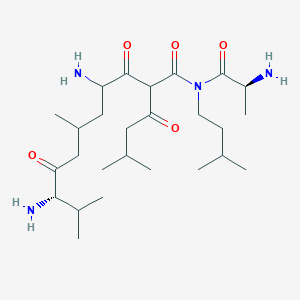
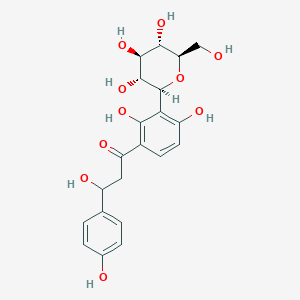
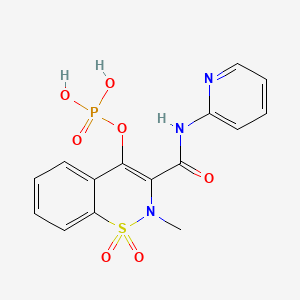


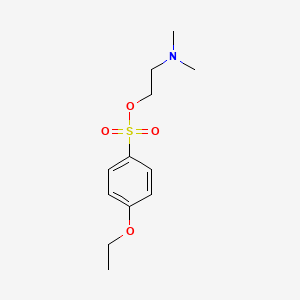

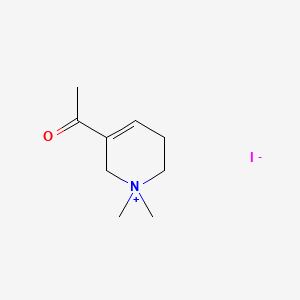
![3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene](/img/structure/B1219507.png)
![1,5-Bis[2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene](/img/structure/B1219509.png)
